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molecular formula C11H11NO2 B8586366 2-(8-Quinolyloxy)ethanol

2-(8-Quinolyloxy)ethanol

Cat. No. B8586366
M. Wt: 189.21 g/mol
InChI Key: QIPHYKKDPODKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05273993

Procedure details

A mixture of 14.5 g (0.10 mole) of 8-hydroxyquinoline, 13.5 ml (0.20 mole) of chloroethanol, 40 g (0.30 mole) of potassium carbonate, and 200 ml of acetone was stirred at reflux temperature for 26 hr. The mixture was filtered and the filtrate concentrated to an oil. The oil was partitioned between toluene and aqueous potassium carbonate solution. When the toluene solution was shaken with a fresh portion of potassium carbonate solution, an off-white solid crystallized out of solution. The solid was collected by filtration and the organic layer of the filtrate extracted twice with potassium carbonate solution. The toluene solution was concentrated to obtain a black oil. The oil was redissolved in toluene and upon treating the solution with a few drops of water, a solid crystallized from solution. This solid was collected by filtration and combined with the previously obtained solid. The solid was dissolved in hot methylene chloride, stirred with magnesium sulfate and charcoal, filtered, and concentrated to an oil. The oil was crystallized by dissolving in toluene and wetting the solution with a few drops of water, affording two crops of solid (5.5 g) which was shown by 1H nmr to be a dihydrate. The dihydrate was dissolved in a mixture of methylene chloride and toluene. The solution was dried (sodium sulfate), and concentrated to give 5.4 g of the anhydrous product as an oil.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.Cl[CH:13]([OH:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+].CC(C)=O>C1(C)C=CC=CC=1.O>[N:10]1[C:11]2[C:6](=[CH:5][CH:4]=[CH:3][C:2]=2[O:1][CH2:14][CH2:13][OH:15])[CH:7]=[CH:8][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
13.5 mL
Type
reactant
Smiles
ClC(C)O
Name
Quantity
40 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 26 hr
Duration
26 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to an oil
CUSTOM
Type
CUSTOM
Details
The oil was partitioned between toluene and aqueous potassium carbonate solution
STIRRING
Type
STIRRING
Details
When the toluene solution was shaken with a fresh portion of potassium carbonate solution
CUSTOM
Type
CUSTOM
Details
an off-white solid crystallized out of solution
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
EXTRACTION
Type
EXTRACTION
Details
the organic layer of the filtrate extracted twice with potassium carbonate solution
CONCENTRATION
Type
CONCENTRATION
Details
The toluene solution was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a black oil
CUSTOM
Type
CUSTOM
Details
a solid crystallized from solution
FILTRATION
Type
FILTRATION
Details
This solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in hot methylene chloride
STIRRING
Type
STIRRING
Details
stirred with magnesium sulfate and charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
The oil was crystallized
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in toluene

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC=CC(=C12)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 29.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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